trans-2-Phenylvinylboronic acid
Description
Evolution of Organoboron Chemistry and its Relevance to Unsaturated Boronic Acids
The field of organoboron chemistry has undergone a remarkable evolution, transitioning from niche academic interest to a cornerstone of modern organic synthesis. Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, are generally stable, easy to handle, and exhibit low toxicity, making them highly valuable to synthetic chemists. frontierspecialtychemicals.comchemicalbook.com Their utility was prominently recognized with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forges new carbon-carbon bonds. researchgate.net
Unsaturated boronic acids, such as vinyl and aryl boronic acids, are particularly important building blocks. nih.gov The presence of the vinyl group in trans-2-phenylvinylboronic acid introduces a site of unsaturation that can participate in a variety of chemical transformations, expanding the synthetic possibilities beyond those of saturated organoboranes.
Stereochemical Considerations and Configurational Stability of this compound
The "trans" designation in this compound refers to the stereochemistry of the carbon-carbon double bond, where the phenyl group and the boronic acid moiety are on opposite sides. This specific spatial arrangement, also denoted as the (E) isomer, is a key feature of the molecule. sigmaaldrich.comsigmaaldrich.com The compound's full name is (E)-2-phenyletheneboronic acid. sigmaaldrich.com
Boronic acids are known for their stability under various conditions, including air and moisture, which simplifies their handling and storage. frontierspecialtychemicals.com However, they can undergo dehydration to form boroxines, which are trimeric anhydrides. chemicalbook.com The pinacol (B44631) ester of this compound is also a commonly used derivative, offering enhanced stability and solubility in organic solvents. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | (E)-2-phenyl-Etheneboronic acid, (E)-Styreneboronic acid, trans-Styrylboronic acid sigmaaldrich.comthomassci.com |
| CAS Number | 6783-05-7 sigmaaldrich.comscbt.com |
| Molecular Formula | C₆H₅CH=CHB(OH)₂ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 147.97 sigmaaldrich.comscbt.com |
| Melting Point | 146-156 °C sigmaaldrich.comthomassci.com |
Overview of Pivotal Reaction Classes and Transformative Utility in Organic Synthesis
This compound is a versatile reagent employed in a wide array of pivotal reaction classes, demonstrating its significant utility in the construction of complex organic molecules. sigmaaldrich.comalkalisci.com Its applications are primarily centered around transition metal-catalyzed reactions.
One of the most prominent applications is in Palladium (Pd)-catalyzed Suzuki-Miyaura coupling reactions . scbt.comsigmaaldrich.com This reaction allows for the formation of carbon-carbon bonds by coupling the vinylboronic acid with various organic halides or triflates.
Rhodium (Rh)-catalyzed reactions also feature heavily in the application of this compound. These include intramolecular amination of aryl azides and asymmetric addition reactions, which are crucial for creating chiral centers with high selectivity. sigmaaldrich.comsigmaaldrich.com
Furthermore, this compound is utilized in:
Copper (Cu)-mediated cyanation . sigmaaldrich.comsigmaaldrich.com
Iridium (Ir)-catalyzed additions for diastereoselective synthesis. sigmaaldrich.comsigmaaldrich.com
Palladium (Pd)-catalyzed cascade cyclizations and Heck-Suzuki cascade reactions. sigmaaldrich.comsigmaaldrich.com
The Petasis borono-Mannich reaction , a three-component reaction for the synthesis of optically active unsaturated amino acids. sigmaaldrich.comalkalisci.com
The diverse reactivity of this compound makes it an indispensable tool for organic chemists, enabling the efficient synthesis of a broad spectrum of organic compounds.
Table 2: Key Reaction Classes of this compound
| Reaction Type | Metal Catalyst | Key Application |
| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C bond formation scbt.comsigmaaldrich.com |
| Intramolecular Amination | Rhodium (Rh) | Synthesis of nitrogen-containing heterocycles sigmaaldrich.comsigmaaldrich.com |
| Asymmetric Addition | Rhodium (Rh) | Enantioselective synthesis sigmaaldrich.comsigmaaldrich.com |
| Cyanation | Copper (Cu) | Introduction of a cyano group sigmaaldrich.comsigmaaldrich.com |
| Diastereoselective Addition | Iridium (Ir) | Stereoselective synthesis sigmaaldrich.comsigmaaldrich.com |
| Cascade Cyclization | Palladium (Pd) | Formation of cyclic compounds sigmaaldrich.comsigmaaldrich.com |
| Petasis Borono-Mannich | (Uncatalyzed) | Synthesis of α-amino acids sigmaaldrich.comalkalisci.com |
Properties
IUPAC Name |
[(E)-2-phenylethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJXFIYBAYHOE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346540 | |
| Record name | trans-2-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6783-05-7 | |
| Record name | trans-2-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1E)-2-phenylethenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reactivity and Reaction Mechanisms of Trans 2 Phenylvinylboronic Acid
Mechanistic Investigations of Carbon-Carbon Bond Forming Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is particularly valuable for creating conjugated systems like styrenes and biaryl compounds. libretexts.org The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.orgmdpi.com This step is crucial and often requires the presence of a base to activate the organoboron reagent. mdpi.com Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgmdpi.com
Recent studies using techniques like 13C kinetic isotope effects have provided deeper insights into the mechanism. For aryl bromides, oxidative addition occurs to a 12-electron monoligated palladium complex, Pd(PPh3). chemrxiv.orgresearchgate.net In the case of aryl iodides, the initial irreversible step is the binding of the iodoarene to the Pd(PPh3) complex, which precedes oxidative addition. chemrxiv.orgresearchgate.net The commonly depicted oxidative addition to a 14-electron Pd(PPh3)2 complex is now thought to occur primarily when there is an excess of the phosphine (B1218219) ligand or under stoichiometric conditions. chemrxiv.org
The rate-determining step of the Suzuki-Miyaura reaction can vary depending on the specific reactants and conditions. However, transmetalation is often considered a critical and potentially rate-limiting step. mdpi.comrsc.org The activation of the boronic acid by a base to form a more nucleophilic boronate species is essential for this step to proceed efficiently. mdpi.com
The choice of ligand on the palladium catalyst has a profound impact on the efficiency and stereoselectivity of the Suzuki-Miyaura coupling, particularly when using vinylboronic acids like trans-2-phenylvinylboronic acid. organic-chemistry.orgnih.govresearchgate.net The ligand can influence the rate of the reaction, the stability of the catalytic species, and the stereochemical outcome of the product. organic-chemistry.orgnih.gov
For instance, in the coupling of Z-alkenyl halides, the ligand can dictate the extent of Z-to-E isomerization. organic-chemistry.org Research has shown that certain ligands, such as P(o-Tol)3, are effective in preserving the Z-olefin geometry and achieving high yields under mild conditions. organic-chemistry.org In contrast, other ligands may lead to significant isomerization. organic-chemistry.org The design of bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, and their arsenic analogs (arsa-Buchwald ligands) has been a significant area of research to improve the catalytic activity, especially with sterically hindered substrates. rsc.org These bulky ligands can facilitate the transmetalation step, which is often hindered in sterically demanding couplings. rsc.org The stereoselective outcome can be so sensitive to the ligand that by simply changing the palladium catalyst's ligand, one can favor either retention or inversion of the double bond configuration. beilstein-journals.org
| Catalyst | Product Ratio (Retention:Inversion) | Yield (%) | Reference |
| Pd(PPh3)4 | 93:7 | 90 | beilstein-journals.org |
| Pd(dppf)Cl2 | 29:71 | - | beilstein-journals.org |
Table 1: Effect of different catalysts on the product ratio and yield in the Suzuki-Miyaura coupling of (Z)-β-enamido triflates with arylboronic acids.
The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. ubc.canih.gov It can be applied to a wide variety of organic halides and organoboron compounds, including those with sensitive functional groups. This compound, as a vinylboronic acid, is a versatile substrate in these reactions.
The reaction is compatible with a range of functional groups on both the organoboron and the halide partner. This includes esters, ketones, amides, and nitro groups, among others. researchgate.net However, challenges can arise, such as the competitive protodeboronation of the boronic acid, especially with heteroarylboronic acids. nih.govresearchgate.net To address this, specific protocols have been developed, such as using a combination of Pd(OAc)2 and SPhos with CsF in isopropanol, which effectively minimizes this side reaction. nih.gov
The reaction conditions can be tuned to accommodate various substrates. For example, while electron-rich boronic acids and electron-deficient halides are generally more reactive, conditions can be optimized for less reactive partners. mdpi.com The development of highly active catalyst systems has expanded the scope to include previously challenging substrates like sterically hindered and electron-deficient boronic acids. researchgate.net
Petasis Borono-Mannich Multicomponent Reactions
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the coupling of an amine, a carbonyl compound, and an organoboronic acid, such as this compound, to form substituted amines. wikipedia.orgnih.gov This reaction is highly valued for its ability to generate molecular complexity in a single step and its utility in synthesizing α-amino acids and other biologically relevant molecules. wikipedia.orgorganic-chemistry.org
The mechanism of the Petasis reaction is distinct from the classical Mannich reaction. nih.gov The currently accepted mechanism for the catalyst-free reaction involves the initial condensation of the amine and the carbonyl compound to form a carbinolamine intermediate. mdpi.com This intermediate is in equilibrium with an iminium ion. The boronic acid then reacts with the hydroxyl group of the carbinolamine to form a tetrahedral boronate "ate" complex. mdpi.com This activated complex then undergoes an intramolecular transfer of the organic group from the boron to the electrophilic iminium carbon, leading to the final product. wikipedia.orgmdpi.com
While the Petasis reaction can proceed without a catalyst, various catalytic systems have been developed to enhance its efficiency and enantioselectivity. nih.govnih.gov These include both transition-metal catalysts and organocatalysts. For instance, thiourea-based organocatalysts have been employed for the asymmetric Petasis reaction of salicylaldehydes, amines, and vinylboronic acids. nih.gov In these catalyzed pathways, the catalyst can interact with the reactants to facilitate the formation of the key intermediates and control the stereochemical outcome. For example, a chiral catalyst can form a chiral boronate intermediate, leading to an enantioselective addition to the iminium ion. wikipedia.org
The development of catalytic versions has expanded the substrate scope of the Petasis reaction, allowing for the use of less reactive components and enabling the synthesis of a wider array of complex amine derivatives with high levels of stereocontrol. nih.gov
Role of Iminium Intermediates and Boronate Complexation
The Petasis borono-Mannich (PBM) reaction, a multicomponent reaction, involves the condensation of an amine and a carbonyl compound to form an iminium intermediate. mdpi.comorganic-chemistry.org This electrophilic species then reacts with a nucleophilic organoboronic acid. organic-chemistry.org In the context of this compound, the reaction is believed to proceed through the formation of a tetrahedral boronate salt intermediate, often referred to as an "ate complex". mdpi.com This complex arises from the interaction between the boronic acid and a hydroxyl group, such as from a salicylaldehyde (B1680747) derivative, which activates the boronic acid. mdpi.com
The formation of the iminium ion is a critical step, and the subsequent complexation with the boronic acid facilitates the transfer of the vinyl group. mdpi.com The reaction's efficiency can be influenced by the nature of the reactants. For instance, electron-rich vinyl boronates generally provide good yields. mdpi.com The reaction tolerates a variety of amines, including secondary amines, anilines, and hydrazines, and can be carried out under mild conditions. organic-chemistry.org
Intramolecular Migration of the Vinylic Moiety
A key step in the Petasis reaction mechanism is the transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org It has been proposed that this transfer occurs via an intramolecular pathway. organic-chemistry.org When chiral α-hydroxy aldehydes are used, the boronic acid is thought to first react with the hydroxyl group, forming a nucleophilic alkenyl boronate. wikipedia.org This is followed by a face-selective, intramolecular migration of the vinylic group to the iminium carbon, leading to the formation of a new carbon-carbon bond. wikipedia.org This intramolecular transfer is considered irreversible, which is a significant advantage over the classic Mannich reaction where the final step is reversible. organic-chemistry.org
In reactions involving chiral N-acyliminium ions derived from cyclic hemiaminals, the boronic acid reacts with a nearby chiral hydroxyl group to form a chiral boronate species. wikipedia.org The subsequent intramolecular transfer of the vinylic group is highly diastereoselective, with a preference for cis-migration. wikipedia.org
Regioselectivity and Diastereoselectivity in Petasis Reactions
The Petasis reaction is known for its potential to create highly functionalized amines with multiple stereogenic centers, often with high levels of diastereoselectivity and enantioselectivity. nih.govacs.org When enantiopure α-hydroxy aldehydes are utilized, the reaction with amines and boronic acids typically yields β-amino alcohols with a predictable anti diastereoselectivity. nih.gov This inherent selectivity is a valuable feature for synthesizing specific stereoisomers. nih.gov
However, overcoming this intrinsic preference to achieve syn β-amino alcohols has been a challenge. nih.gov Recent developments have shown that the use of chiral biphenol catalysts can control the diastereoselectivity of the Petasis reaction. nih.gov By selecting the appropriate catalyst and amine, it is possible to override the inherent anti-selectivity and produce the syn diastereomer. nih.gov For example, the combination of an L-amino acid derivative as the amine and an (S)-catalyst generally leads to the formation of the syn-product. mdpi.comnih.gov The diastereoselectivity can also be significantly influenced by the choice of the amine component, such as using 1,2-amino alcohols. mdpi.com
Table 1: Factors Influencing Diastereoselectivity in the Petasis Reaction
| Factor | Influence on Diastereoselectivity | Outcome |
| Uncatalyzed Reaction | Inherent facial bias of the chiral lactol. | Exclusively anti diastereomer. nih.gov |
| Amine Stereochemistry | Can influence the diastereoselectivity of the catalyzed reaction. nih.gov | L-amino acid derivatives tend to favor the syn-product with an appropriate catalyst. mdpi.com |
| Catalyst | Chiral biphenols can override the inherent diastereoselectivity. nih.gov | Matched and mismatched combinations of catalyst and reactants can lead to either syn or anti products. nih.gov |
| Amine Structure | Use of specific amine structures, like 1,2-amino alcohols, can improve diastereoselectivity. mdpi.com | Can lead to high diastereomeric ratios. mdpi.com |
Oxidative Homocoupling Reactions
Mechanism of Palladium Nanocube-Catalyzed Homocoupling
The oxidative homocoupling of arylboronic acids, including this compound, can be effectively catalyzed by palladium colloids. nih.gov The mechanism for the palladium-catalyzed homocoupling of arylboronic acids in the presence of dioxygen has been elucidated. nih.gov A crucial intermediate in this process is a palladium peroxo complex, (η²-O₂)PdL₂, which is formed from the reaction of dioxygen with the Pd(0) catalyst. nih.gov
This peroxo complex reacts with the arylboronic acid to form an adduct, where an oxygen atom of the peroxo ligand coordinates to the boron atom. nih.gov This adduct then reacts with a second molecule of the arylboronic acid to generate a trans-ArPd(OH)L₂ complex. nih.gov Following this, a transmetalation step with another molecule of the arylboronic acid leads to the formation of a trans-ArPdArL₂ complex. nih.gov The final step is a reductive elimination that releases the symmetrical biaryl product. nih.gov This palladium-catalyzed homocoupling can be promoted by phosphine or phosphite (B83602) ligands, providing an efficient route to symmetrical biaryls. researchgate.net
Identification of Active Palladium Species and Leaching Mechanisms
In palladium-catalyzed reactions, it is crucial to identify the true catalytic species, as the initially added precatalyst may not be the active form. It has been shown that palladacycles can degrade to form active palladium colloids. nih.gov These colloids, with an average size of around 2 nm, have been identified as the active catalysts in various coupling reactions, including the oxidative homocoupling of arylboronic acids. nih.gov
To distinguish between homogeneous and heterogeneous catalysis, poisoning experiments are often conducted. For instance, the use of a sterically demanding poison can selectively inhibit homogeneous palladium species by forming a stable complex, while being less likely to coordinate to the surface of heterogeneous catalysts. nih.gov
Copper-Based Metal-Organic Framework Catalyzed Homocoupling Pathways
Copper salts can also catalyze the homocoupling of boronic acids. mdpi.com The mechanism of copper(II)-catalyzed homocoupling of arylboronic acids has been investigated, revealing an alternative pathway to the one proposed for palladium. mdpi.comnih.gov The presence of a coordinating base, such as hydroxide, is crucial as it facilitates the transmetalation from the arylboronic acid to the copper(II) center through the formation of mixed Cu-(μ-OH)-B intermediates. nih.gov
A second B-to-Cu transmetalation to form a bis-aryl Cu(II) complex is considered unfavorable. nih.gov Instead, it is proposed that organocopper(II) dimers undergo a coupled transmetalation-electron transfer (TET) process. nih.gov This leads to the formation of bis-organocopper(III) complexes, which then readily undergo reductive elimination to yield the homocoupled product. nih.gov Understanding this mechanism is important for controlling the undesired formation of homocoupling products in copper-catalyzed cross-coupling reactions. mdpi.comnih.gov
Mechanistic Investigations of Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and functional materials. This compound can participate in such reactions, and understanding the underlying mechanisms is crucial for optimizing existing methods and developing new ones.
Rhodium-Catalyzed Intramolecular Amination of Aryl Azides: Pathway Analysis
Rhodium-catalyzed intramolecular amination of aryl azides provides an efficient route to nitrogen-containing heterocycles, such as indolines. sigmaaldrich.comnih.gov This reaction is believed to proceed through the formation of a rhodium nitrene intermediate. nih.govuic.edu
The catalytic cycle is proposed to initiate with the coordination of the rhodium(II) catalyst to the aryl azide (B81097). nih.gov This is followed by the extrusion of dinitrogen (N₂) to generate a highly reactive rhodium nitrene species. nih.gov This intermediate then undergoes an intramolecular C-H insertion reaction, where a C-H bond on a tethered alkyl group is functionalized to form the new C-N bond, leading to the cyclized product. nih.govnih.gov
Studies have shown that both electron-rich and electron-poor aryl azides can be effective precursors for the rhodium nitrene intermediate. sigmaaldrich.comnih.gov The choice of rhodium catalyst and ligands can influence the efficiency and selectivity of the reaction. For example, rhodium(II) dicarboxylate complexes are effective catalysts for this transformation. sigmaaldrich.comnih.gov Mechanistic experiments suggest that the C-N bond formation occurs via N-atom transfer from the metal-bound nitrene, rather than a process involving a free nitrene, which would likely lead to a loss of stereoselectivity. nih.gov The reaction tolerates a range of functional groups, though Lewis basic groups can sometimes inhibit the catalyst. uic.edu
| Catalyst System | Substrate | Key Intermediate | Product | Mechanistic Feature | Ref |
| Rh₂(II) dicarboxylate | Aryl azide with ortho-alkyl group | Rhodium nitrene | Indoline | Intramolecular C-H amination | sigmaaldrich.comnih.gov |
| Rh₂(esp)₂ | 1-Azido-2-(2,2-dihalovinyl)arene | Rhodium nitrene | 2,3-Dihaloindole | Intramolecular cyclization and rearrangement | researchgate.net |
This table summarizes key aspects of rhodium-catalyzed intramolecular amination of aryl azides.
Copper-Mediated Cyanation Processes
The conversion of vinylboronic acids to vinyl nitriles is a significant transformation in organic synthesis, and copper-mediated methods have emerged as a powerful tool for this purpose. The use of copper in these cyanation reactions offers advantages such as being less expensive and easier to handle compared to other transition metals like palladium. acs.org Various copper reagents and cyanide sources can be employed, influencing the reaction conditions and efficiency.
Research has demonstrated the successful cyanation of vinylboronic acids using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in the presence of a base such as pyridine. In a notable study, the cyanation of a vinylboronic acid was achieved at 100 °C in dimethylacetamide (DMA), affording the corresponding vinyl nitrile. organic-chemistry.org This method is part of a broader strategy for the transformation of diverse organoboron compounds into nitriles. organic-chemistry.orgthieme-connect.com
Another effective approach involves the use of copper(I) cyanide (CuCN) which can act as both the copper source and the cyanide reagent. wikipedia.org This method often proceeds under milder conditions. For instance, the cyanation of boronic acids has been reported to occur at 60 °C in dimethylformamide (DMF). wikipedia.org The choice of the copper source and cyanide agent allows for tuning of the reaction conditions to suit specific substrates and desired outcomes.
The following table summarizes representative conditions for the copper-mediated cyanation of vinylboronic acid derivatives:
| Substrate | Copper Source | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| (E)-styrylboronic acid | Cu(OTf)₂ | KCN | DMA | 100 | 32 |
| (E)-(4-methoxystyryl)boronic acid | Cu(OTf)₂ | KCN | DMA | 100 | 32 |
| (E)-styrylboronic acid | CuCN | CuCN | DMF | 60 | Good |
| (E)-(4-chlorostyryl)boronic acid | CuCN | CuCN | DMF | 60 | Good |
| (E)-(4-methylstyryl)boronic acid | CuCN | CuCN | DMF | 60 | Good |
Copper-Catalyzed N-Vinylation of Sulfoximines: Reaction Pathway Analysis
The copper-catalyzed N-vinylation of sulfoximines with this compound represents a direct and efficient method for the synthesis of N-vinylsulfoximines. While direct literature on this specific transformation is not abundant, the reaction mechanism can be understood by analogy to the well-established Chan-Lam coupling. organic-chemistry.orgwikipedia.org The Chan-Lam coupling involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound. organic-chemistry.org Sulfoximines, possessing an N-H bond, are suitable nucleophiles for this type of cross-coupling reaction. thieme-connect.com
The proposed catalytic cycle for the N-vinylation of a sulfoximine (B86345) with this compound is initiated by the formation of a copper(II) acetylide complex, which is not directly involved in this specific reaction, but highlights the reactivity of copper. In the relevant cycle, a copper(II) species, often from a precursor like copper(II) acetate, coordinates with the sulfoximine. This is followed by transmetalation with this compound, where the phenylvinyl group is transferred to the copper center, displacing a ligand. This step forms a copper(II)-vinyl-sulfoximine intermediate. Subsequent reductive elimination from this intermediate furnishes the desired N-vinylsulfoximine product and a copper(0) species. The catalytic cycle is completed by the re-oxidation of copper(0) to the active copper(II) state, often by atmospheric oxygen, allowing the cycle to continue.
The key steps in the proposed reaction pathway are:
Ligand Exchange: The sulfoximine displaces a ligand on the copper(II) catalyst.
Transmetalation: The vinyl group from this compound is transferred to the copper center.
Reductive Elimination: The C-N bond is formed, releasing the N-vinylsulfoximine product.
Reoxidation: The resulting copper(I) or copper(0) is reoxidized to copper(II) to re-enter the catalytic cycle.
Below is a table illustrating typical conditions for copper-catalyzed N-vinylation reactions, which are applicable to the N-vinylation of sulfoximines with this compound.
| Sulfoximine Substrate | Copper Catalyst | Base | Solvent | Temperature (°C) |
| S,S-Diphenylsulfoximine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temperature |
| S-Methyl-S-phenylsulfoximine | Cu(OAc)₂ | 2,6-Lutidine | Toluene | 80 |
| S,S-Dibenzylsulfoximine | Cu(OTf)₂ | Et₃N | Dioxane | 100 |
| S-Butyl-S-phenylsulfoximine | CuI | K₂CO₃ | DMF | 110 |
Catalytic Systems and Methodologies Utilizing Trans 2 Phenylvinylboronic Acid
Homogeneous Catalysis with Transition Metal Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. trans-2-Phenylvinylboronic acid is a key substrate in many such reactions catalyzed by transition metal complexes.
Palladium-Based Catalysts
Palladium catalysts are paramount in cross-coupling reactions, and this compound is a frequent coupling partner. nih.govorganic-chemistry.org These reactions are fundamental to the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound readily participates in this reaction. It can be coupled with various aryl and vinyl halides to produce substituted stilbenes and other conjugated systems. For instance, the use of a trans-PdBr(N-Succ)(PPh₃)₂ precatalyst has been shown to be effective for the cross-coupling of aryl halides with vinylboronic acids, including this compound, yielding excellent results. nih.gov These reactions are often characterized by their high yields and tolerance of a wide range of functional groups. thieme-connect.denih.gov
Palladium also catalyzes cascade reactions involving this compound. The Heck-Suzuki cascade reaction, for example, allows for the sequential formation of two carbon-carbon bonds in a single pot. caltech.edunih.gov This approach enables the rapid construction of complex molecular scaffolds from simple starting materials. Another important application is the palladium-catalyzed cascade cyclization, where this compound can react with substrates like dienes to form cyclic and bicyclic structures. nih.govsigmaaldrich.comnih.gov
Table 1: Examples of Palladium-Catalyzed Reactions with trans-2-Phenylvinylboronic Acid
| Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| Aryl Halides | trans-PdBr(N-Succ)(PPh₃)₂ | Substituted Stilbenes | Excellent | nih.gov |
| Aryl Bromides | Pd(OAc)₂ / Ligand | Di- and Tri-substituted Alkenes | - | nih.gov |
| Aryl Halides | NHC-Palladium Complexes | Biaryls | Good to Excellent | nih.gov |
| Bromoenynamides | Pd(PPh₃)₄ | Tricyclic Azacycles | - | researchgate.net |
| Salicylaldehydes | Pd(OAc)₂ / Ligand | Benzoxepins | Up to 99% | nih.gov |
Rhodium-Based Catalysts for Asymmetric Additions
Rhodium catalysts are particularly effective in promoting the asymmetric addition of this compound to various electrophiles, enabling the synthesis of chiral molecules with high enantioselectivity.
A significant application is the rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) of this compound to α,β-unsaturated compounds like enones and nitroalkenes. These reactions, often carried out with chiral phosphine (B1218219) or diene ligands, produce β-arylated carbonyl or nitro compounds with high yields and enantiomeric excesses. The development of both homogeneous and heterogeneous rhodium catalyst systems has expanded the utility of this transformation. sigmaaldrich.com
Rhodium complexes also catalyze the intramolecular amination of aryl azides using this compound as a coupling partner, leading to the formation of nitrogen-containing heterocycles. This method provides an efficient route to valuable scaffolds found in pharmaceuticals and natural products. Furthermore, rhodium catalysts have been employed for the addition of arylboronic acids to aldehydes, yielding chiral secondary alcohols.
Table 2: Examples of Rhodium-Catalyzed Asymmetric Additions
| Electrophile | Catalyst/Ligand | Product Type | Enantioselectivity | Reference |
| Nitroalkenes | [Rh(cod)Cl]₂ / Chiral Diene | Chiral Nitro Compounds | High | |
| Enones | [Rh(acac)(CO)₂] / Chiral Phosphine | Chiral β-Arylated Ketones | - | |
| Aryl Azides | Rh₂(OAc)₄ | Indolines | - | |
| Aldehydes | [Rh(acac)(CO)₂] / Diphosphane | Chiral Secondary Alcohols | - |
Iridium-Based Catalysts for Diastereoselective Transformations
Iridium catalysts have gained prominence for their ability to control diastereoselectivity in various transformations. While specific examples detailing the use of this compound are less common, the principles of iridium catalysis for diastereoselective synthesis are well-established and applicable.
Iridium-catalyzed reactions often involve the formation of stereogenic centers, and the choice of chiral ligands is crucial for achieving high diastereoselectivity. For instance, iridium catalysts are used in the diastereoselective synthesis of C-substituted piperazines through the coupling of imines. nih.gov Iridium-catalyzed allylic alkylation reactions are another area where high diastereoselectivity is achieved, particularly in the formation of adjacent stereocenters. These methodologies often employ phosphoramidite (B1245037) ligands to control the stereochemical outcome. Although not always explicitly demonstrated with this compound, its structural similarity to other vinylboronic acids suggests its potential as a substrate in these diastereoselective transformations. The iridium-catalyzed addition to imines to form optically enriched allylic amines is another relevant transformation. organic-chemistry.org
Table 3: Representative Iridium-Catalyzed Diastereoselective Transformations
| Reaction Type | Catalyst/Ligand | Key Feature | Diastereomeric Ratio (dr) | Reference |
| Imine Coupling | [Ir(cod)Cl]₂ / N-oxides | Synthesis of C-substituted piperazines | Sole diastereoisomer | nih.gov |
| Allylic Alkylation | [Ir(cod)Cl]₂ / Phosphoramidite | Vicinal tertiary and quaternary centers | High | |
| Imine Vinylation | [Ir(cod)Cl]₂ / (R)-Cl,MeO-BIPHEP | Optically enriched allylic amines | - | organic-chemistry.org |
Copper-Based Catalysts
Copper catalysts offer a cost-effective and environmentally benign alternative to palladium and rhodium for certain transformations involving this compound.
The Chan-Lam coupling is a prominent example, enabling the formation of carbon-heteroatom bonds. This compound can be coupled with a variety of amines and phenols using a copper catalyst, typically in the presence of an oxidant like air, to afford N- and O-arylated products. organic-chemistry.org This reaction is known for its mild conditions and broad substrate scope.
Copper catalysts are also employed in the cyanation of this compound, providing a direct route to vinyl nitriles. nih.gov These reactions often utilize a copper(II) salt as the catalyst and a cyanide source. The copper-catalyzed conversion of arylboronic acids to aryl azides is another valuable transformation with wide applicability.
Table 4: Examples of Copper-Catalyzed Reactions
| Reaction Type | Catalyst | Coupling Partner | Yield (%) | Reference |
| Chan-Lam Coupling | Cu(OAc)₂ | Amines, Phenols | Good to High | |
| Cyanation | Cu(II) salts | Cyanide source | - | nih.gov |
| Azidation | Cu(OAc)₂ | Sodium Azide (B81097) | Good | |
| N-Arylation | Cu(II)/1,10-phenanthroline | 2-Aminobenzothiazoles | Moderate to Excellent |
Heterogeneous Catalysis Approaches
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse. The immobilization of transition metal catalysts on solid supports is a key strategy in this area.
Palladium Nanomaterials as Catalytic Platforms
Palladium nanoparticles (PdNPs) have emerged as highly effective heterogeneous catalysts for a variety of cross-coupling reactions. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.
PdNPs supported on various materials, such as polyvinylpyridine, have been successfully employed in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, a category that includes this compound. These supported catalysts demonstrate high efficiency, selectivity, and importantly, can be recovered and reused multiple times with minimal loss of activity. The use of such heterogeneous systems addresses some of the drawbacks of homogeneous catalysis, such as metal contamination of the products. The development of these recyclable catalysts is a significant step towards more sustainable chemical processes.
Table 5: Suzuki-Miyaura Coupling using Heterogeneous Palladium Nanoparticle Catalysts
| Support Material | Coupling Partner | Key Advantage | Catalyst Reusability | Reference |
| Poly(4-vinylpyridine) | Aryl Halides | High efficiency, low leaching | Yes | |
| COOH-modified Graphene | Fluorinated Aryl Bromides | Good conversion rates | Up to 5 cycles | |
| KCC-1 (fibrous silica) | Aryl Halides | Recyclable heterogeneous catalyst | Several runs |
Metal-Organic Frameworks (MOFs) in Catalytic Processes
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The modular nature of MOFs allows for the design of materials with tailored pore sizes, shapes, and chemical functionalities, making them highly promising for applications in catalysis. Catalytic activity in MOFs can arise from the metal nodes, the organic linkers, or from guest species encapsulated within the pores.
The incorporation of specific functional groups into the organic linkers is a common strategy to imbue MOFs with catalytic capabilities. These functionalities can act as catalytic sites themselves or serve as anchoring points for post-synthetic modification, where catalytically active species, such as metal complexes, are introduced after the framework has been assembled.
A thorough review of the scientific literature indicates that while the use of carboxylate-based linkers (e.g., terephthalic acid and its derivatives) and nitrogen-containing linkers (e.g., bipyridines) is widespread in the construction of catalytic MOFs, the application of this compound as a primary organic linker in the synthesis of such frameworks is not extensively documented. ui.ac.idrsc.org The typical design of MOFs for catalysis often relies on linkers that can be readily functionalized with active sites or that possess inherent catalytic properties. chemrxiv.org For instance, MOFs containing bipyridine units can be metalated post-synthesis to introduce active metal centers for catalysis. nih.gov Similarly, linkers with acidic or basic groups can confer Brønsted acid or base catalysis to the material. wikipedia.org
While boronic acids are known to form stable boronate esters and engage in various coupling reactions, their systematic integration as primary structural building blocks into catalytic MOF architectures appears to be a less explored area compared to other functionalized linkers. Future research may yet uncover methodologies for incorporating vinylboronic acids like this compound into stable, catalytically active MOF structures, potentially unlocking new catalytic pathways.
Organocatalysis and Metal-Free Reaction Conditions
In the pursuit of more sustainable and cost-effective chemical synthesis, there has been a significant shift towards organocatalysis and metal-free reaction conditions. These approaches avoid the use of often expensive and toxic transition metals. This compound has emerged as a valuable reagent in this context, participating in a variety of metal-free carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org
One of the most prominent metal-free reactions involving this compound is the Petasis borono-Mannich (PBM) reaction . This powerful multicomponent reaction involves the coupling of a carbonyl compound (often an aldehyde or a ketone), an amine, and an organoboronic acid to produce substituted amines, including valuable α-amino acids and their derivatives. nih.govacs.org The reaction is prized for its operational simplicity, broad substrate scope, and the ability to generate molecular complexity in a single step. nih.govmdpi.com
The general mechanism of the Petasis reaction involves the condensation of the amine and carbonyl to form an iminium ion intermediate. This is followed by the addition of the boronic acid to form a tetrahedral boronate complex, which then undergoes an intramolecular transfer of the vinyl group from the boron atom to the electrophilic carbon of the iminium ion. acs.org
A key application of this compound in the Petasis reaction is in the synthesis of allylamines and β,γ-unsaturated α-amino acids. For example, its reaction with glyoxylic acid and an amine provides a direct route to α-amino acids bearing a styrenyl substituent. acs.orgmdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions | Reference |
| Glyoxylic acid | (S)-2-Methylpropane-2-sulfinamide | This compound | β,γ-Unsaturated α-amino acid | InBr3 (promoter) | mdpi.com |
| Salicylaldehyde (B1680747) | Morpholine | This compound | Substituted amino alcohol | Thiourea (B124793) organocatalyst | mdpi.com |
| Aniline | Formaldehyde | This compound | N,N-bis(2-phenylvinyl)aniline | Toluene, 60 °C | nih.gov |
| N-Aryl-α-imino acid | - | Vinyl boronate | N-Aryl amino acid derivative | Hydroxy thiourea organocatalyst |
Research has also demonstrated the use of this compound in four-component Petasis reactions to construct complex heterocyclic scaffolds. nih.gov Furthermore, the development of asymmetric versions of the Petasis reaction, often employing chiral amines, chiral auxiliaries, or organocatalysts like thioureas, has enabled the enantioselective synthesis of valuable chiral building blocks. mdpi.com For instance, thiourea derivatives have been successfully used to catalyze the enantioselective three-component reaction between salicylaldehydes, amines, and vinylboronic acids. mdpi.com
Beyond the Petasis reaction, boronic acids are known to participate in other transition-metal-free coupling reactions. These include couplings with tosylhydrazones (which serve as in situ sources of diazo compounds) and nitrile imines, providing novel routes for C-C bond formation. organic-chemistry.org While these methodologies have been demonstrated with a range of arylboronic acids, the principles are generally applicable to vinylboronic acids like this compound. organic-chemistry.org Additionally, metal-free borylative couplings of vinyl iodides with various nucleophiles represent another area where the unique reactivity of boron compounds is harnessed without transition metal catalysts.
The utility of this compound in organocatalysis and metal-free reactions underscores its importance as a versatile building block for the efficient and sustainable synthesis of complex organic molecules.
Computational and Theoretical Investigations of Trans 2 Phenylvinylboronic Acid Chemistry
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of reaction pathways at the molecular level. For trans-2-phenylvinylboronic acid, these investigations have provided crucial insights into its reactivity in important synthetic methodologies.
Density Functional Theory (DFT) Calculations for Petasis Reaction Pathways
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. nih.gov this compound is a common substrate in this reaction, leading to the formation of valuable allylamines. nih.govorganic-chemistry.org Density Functional Theory (DFT) has been instrumental in elucidating the mechanism of this reaction. nih.govresearchgate.net
Computational studies, specifically on the reaction involving styrylboronic acid (a synonym for phenylvinylboronic acid), an amine, and an α-hydroxy aldehyde, have detailed a likely multi-step pathway. researchgate.net The mechanism is believed to proceed through several key stages, the energetics of which have been mapped using DFT calculations.
The proposed mechanistic steps supported by DFT are:
Carbinolamine Formation : The reaction initiates with the nucleophilic addition of the amine to the aldehyde, forming a carbinolamine intermediate. researchgate.net
Dehydration : The carbinolamine then undergoes dehydration to form an iminium ion.
Borate Complex Formation : The boronic acid reacts with the carbinolamine or its subsequent intermediates to form a tetra-coordinated boronate complex. This step is crucial as it activates the phenylvinyl group for transfer. nih.gov
C-C Bond Formation : The key step is the intramolecular transfer of the styryl group from the boron atom to the electrophilic carbon of the iminium ion. DFT calculations have identified the transition state for this C-C bond formation as the highest point on the energy profile, making it the rate-determining step. researchgate.net
Hydrolysis : The final step involves the hydrolysis of the resulting intermediate to yield the final amino alcohol product. researchgate.netcore.ac.uk
DFT calculations have not only supported this general mechanism but have also helped to understand the high diastereoselectivity observed when using α-hydroxy aldehydes. researchgate.netcore.ac.uk The calculations suggest that the transition state energies favor the formation of anti β-amino alcohol products.
| Reaction Step | Description | Significance Determined by DFT |
|---|---|---|
| Carbinolamine Formation | Nucleophilic attack of amine on the carbonyl component. | Calculated to be a favorable initial step. researchgate.net |
| Boronate Complex Formation | Reaction between the boronic acid and the amine-aldehyde adduct. | Considered a key intermediate for activating the vinyl group. nih.gov |
| C-C Bond Formation | Intramolecular transfer of the vinyl group to the iminium carbon. | Identified as the rate-determining step with the highest energy barrier (e.g., 118.8 kJ·mol−1 in one study). researchgate.net |
| Hydrolysis | Release of the final product. | Final step to regenerate the catalyst and yield the product. researchgate.net |
Computational Modeling of Catalytic Cycles (e.g., Suzuki, Homocoupling)
This compound is a widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form stilbene (B7821643) derivatives and other complex molecules. sigmaaldrich.comsigmaaldrich.com Computational modeling, particularly with DFT, has been crucial in understanding the catalytic cycle and the factors influencing its efficiency. mdpi.com
The Suzuki-Miyaura catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies provide detailed energetic and structural information for the intermediates and transition states for each step.
A comparative DFT modeling study on the Suzuki-Miyaura reactions of bromo-pyridazinones with various boronic acids, including phenylboronic acid as a model, has shed light on the intricacies of the process. mdpi.com These studies help to rationalize the observed regioselectivity and the occurrence of side reactions like hydrodebromination. The calculations can compare the energy barriers for the coupling at different positions on a di-substituted substrate, explaining why one isomer may be formed preferentially. mdpi.com
Furthermore, computational models can investigate the effect of different ligands, bases, and solvents on the catalytic cycle. For instance, modeling can show how a bulky phosphine (B1218219) ligand can promote reductive elimination or how the choice of base affects the rate of transmetalation, which is often the rate-limiting step. While specific computational studies focusing exclusively on the homocoupling of this compound are less common, the principles derived from Suzuki coupling models are largely applicable, as homocoupling is a frequent side reaction in these processes.
Molecular Dynamics and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. Molecular dynamics (MD) simulations and conformational analysis using quantum chemical methods provide a picture of the molecule's preferred shapes and dynamic behavior.
While extensive MD simulations specifically for this compound in solution are not widely published, the conformational landscape of phenylboronic acids, in general, has been a subject of computational study. beilstein-journals.orgnih.govresearchgate.net These studies, often employing DFT and Møller-Plesset perturbation theory (MP2), analyze the rotational isomers around the C-B and B-O bonds.
| Conformational Feature | Computational Method | Key Findings |
|---|---|---|
| Rotational Isomerism (C-B bond) | DFT, MP2 | Identifies multiple energy minima corresponding to different dihedral angles. beilstein-journals.org |
| Rotational Isomerism (B-O bonds) | DFT | Characterizes conformers such as trans-cis and trans-trans arrangements of OH groups. beilstein-journals.org |
| Intramolecular Interactions | Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes weak interactions like hydrogen bonds that stabilize certain conformers. beilstein-journals.orgresearchgate.net |
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations provide a deep understanding of the electronic structure of this compound, which in turn explains its reactivity. The distribution of electrons, the nature of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential are key descriptors.
The boronic acid moiety is an electron-withdrawing group, but it can also engage in π-donation from its filled p-orbitals to the vinyl system. Conversely, the empty p-orbital on the boron atom makes it a Lewis acid. Computational analyses of related molecules have explored the competition between π-conjugation (πCC→pB) and other electronic effects. nih.govd-nb.info In this compound, the extended conjugation across the phenyl ring and the vinyl group significantly influences its electronic properties.
The frontier orbitals are central to its role in chemical reactions. In the Suzuki coupling, the HOMO of the boronate species and the LUMO of the palladium(II) complex are involved in the crucial transmetalation step. In the Petasis reaction, the analysis of the orbitals helps to understand the nucleophilic character of the vinyl group once it is part of the ate-complex.
Computational Approaches to Ligand-Metal Interactions and Catalyst Design
The success of many reactions involving this compound, particularly palladium-catalyzed cross-couplings, hinges on the design of the catalyst system. sigmaaldrich.comsigmaaldrich.com Computational chemistry offers powerful tools for the rational design of catalysts by modeling ligand-metal interactions. rsc.orgmdpi.com
By calculating the properties of metal complexes with various ligands, chemists can predict which catalysts will be most effective. For the Suzuki-Miyaura coupling of this compound, computational approaches can be used to:
Screen Ligands : DFT calculations can model the geometry and electronic properties of Pd-ligand complexes, helping to identify ligands that promote efficient oxidative addition and reductive elimination.
Analyze Reaction Barriers : By calculating the energy profiles for the catalytic cycle with different ligands, researchers can predict turnover frequencies and identify rate-limiting steps. rsc.org
Understand Selectivity : Computational models can explain why a particular catalyst gives a high yield of the desired cross-coupled product while minimizing side reactions like homocoupling or protodeboronation. nih.gov
Develop Predictive Models : Data-driven and machine learning approaches, informed by computational data, are emerging as new strategies for accelerating catalyst discovery. rsc.orgresearchgate.net These models can identify structure-activity relationships that guide the synthesis of novel, highly efficient ligands and catalysts.
The interaction between the metal center and the ligands of the catalyst is critical and can be fine-tuned. nih.govrsc.org Computational studies can quantify the strength of metal-ligand bonds and rationalize how electronic and steric properties of the ligand influence the catalytic activity, leading to the development of more robust and selective catalysts for reactions involving this compound.
Advanced Applications and Prospective Research Avenues
Integration into Complex Organic Synthesis Schemes
The dual functionality of trans-2-phenylvinylboronic acid makes it an invaluable reagent for constructing sophisticated molecular architectures. It serves as a linchpin in various metal-catalyzed cross-coupling and cascade reactions, enabling the efficient assembly of intricate carbon skeletons.
This compound is a key reactant in several palladium-catalyzed reactions used to build complex molecular frameworks. sigmaaldrich.comscbt.com It is prominently used in the Suzuki-Miyaura coupling reaction, where the vinylboronic acid couples with aryl or vinyl halides to form new carbon-carbon bonds, a fundamental process for creating biaryls and conjugated systems. sigmaaldrich.comchemicalbook.comwikipedia.org
Furthermore, its utility extends to more complex transformations such as cascade reactions. It is employed in Palladium (Pd)-catalyzed Heck-Suzuki cascade reactions and other cascade cyclizations. sigmaaldrich.comthomassci.comsigmaaldrich.com These sequential reactions allow for the rapid construction of multiple rings and stereocenters in a single operational step, providing efficient pathways to advanced heterocyclic and polycyclic scaffolds that are prevalent in natural products and pharmaceutical agents. sigmaaldrich.com The reactivity of the compound in these transformations facilitates the creation of diverse molecular structures from a common starting material.
| Reaction Type | Catalyst System (Typical) | Resulting Structure Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Phenyl Alkenes, Biaryls | sigmaaldrich.comchemicalbook.comwikipedia.org |
| Heck-Suzuki Cascade | Palladium (Pd) | Polycyclic Systems | sigmaaldrich.comthomassci.com |
| Cascade Cyclization | Palladium (Pd) | Complex Heterocycles | sigmaaldrich.comsigmaaldrich.com |
| Intramolecular Amination | Rhodium (Rh) | Nitrogen-containing Heterocycles | sigmaaldrich.comthomassci.com |
A significant application of this compound lies in the stereoselective synthesis of functionally rich molecules, particularly non-natural amino acids and amino alcohols. These chiral building blocks are of high value in medicinal chemistry and peptide science.
The compound is a key component in the diastereoselective Petasis borono-Mannich reaction. sigmaaldrich.comsigmaaldrich.com This multicomponent reaction involves the condensation of an amine, an aldehyde, and a vinylboronic acid to produce allylic amines. By using a chiral amine or aldehyde, this method allows for the preparation of optically active unsaturated amino acids with defined stereochemistry. sigmaaldrich.comsigmaaldrich.com
Similarly, this compound is utilized in the Petasis 3-component reaction to generate amino alcohol dienes. sigmaaldrich.comsigmaaldrich.com This reaction, followed by subsequent transformations like ring-closing metathesis, provides access to complex and stereochemically defined amino alcohol derivatives. sigmaaldrich.com The ability to control the stereochemical outcome makes this reagent a powerful tool for synthesizing tailor-made chiral molecules. nih.govnih.gov
Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org Vinylboronic acids (VBAs), including this compound, have been identified as highly effective reactants for such applications, particularly in tetrazine ligations. acs.orgnih.govnih.gov
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and an alkene is one of the fastest and most selective bioorthogonal reactions. escholarship.org Vinylboronic acids have been shown to be exceptionally reactive dienophiles in these ligations, particularly with 3,6-dipyridyl-s-tetrazines. acs.orgnih.gov The reaction proceeds with high second-order rate constants, in some cases an order of magnitude faster than commonly used strained alkenes like norbornene. nih.gov
This ligation is highly selective and is not affected by other functional groups present in a biological environment, making it a valuable addition to the bioorthogonal toolbox. nih.gov A key feature of this reaction is the unique selectivity of VBAs for tetrazines bearing a boron-coordinating substituent (like a pyridyl group) over those with non-coordinating groups (like methyl or phenyl). nih.govnih.gov This specific reactivity allows for the development of mutually orthogonal labeling systems, where a VBA and a strained alkene can be used to label two different targets simultaneously in the same system. nih.gov
| Reactant | Tetrazine Partner | Second-Order Rate Constant (k₂) | Reference |
|---|---|---|---|
| Vinylboronic Acids (general) | 3,6-dipyridyl-s-tetrazines | Up to 27 M⁻¹s⁻¹ | nih.gov |
| Norbornene | 3,6-dipyridyl-s-tetrazines | ~2 M⁻¹s⁻¹ | acs.orgnih.gov |
| Vinylboronic Acid (VBA) | o-hydroxyphenyl methyl tetrazine | 0.28 M⁻¹s⁻¹ (~1000x faster than non-hydroxyl variant) | acs.org |
| Norbornene | o-hydroxyphenyl methyl tetrazine | ~0.012 M⁻¹s⁻¹ | acs.org |
The robust and selective nature of the VBA-tetrazine ligation makes it ideal for developing chemical probes for studying biological systems. frontiersin.orgnih.gov In a common strategy, a molecule of interest (e.g., a protein inhibitor) is functionalized with a VBA moiety like this compound. acs.orgnih.gov This modified molecule acts as an activity-based probe (ABP) that can be introduced into cell lysates or living cells to covalently bind its target. acs.orgnih.gov
Following binding, a second reaction is performed with a tetrazine carrying a reporter tag, such as a fluorophore. nih.gov The rapid and bioorthogonal ligation between the VBA on the probe and the tetrazine-fluorophore conjugate allows for specific visualization and quantification of the target biomolecule. acs.orgnih.gov This two-step labeling approach has been successfully used to label the proteasome in living cells. nih.gov Furthermore, the "click-to-release" capability of the VBA-tetrazine reaction has been harnessed to create prodrugs that release a therapeutic agent, such as doxorubicin, upon reaction with a tetrazine. rsc.org
Molecular Recognition and Binding Studies at the Chemical Level
The high efficiency and selectivity of the ligation between vinylboronic acids and certain tetrazines are rooted in specific molecular interactions. Research has shown that the reaction rates are exceptionally high with dipyridyl-s-tetrazines compared to tetrazines with other substituents. nih.gov This observation led to the hypothesis that a coordinative interaction between the pyridyl nitrogen atom of the tetrazine and the Lewis acidic boron atom of the vinylboronic acid promotes the ligation. nih.gov
This coordination acts as a form of molecular recognition, pre-organizing the reactants for the subsequent cycloaddition and accelerating the reaction. acs.org Density Functional Theory (DFT) calculations have supported this model, indicating that coordination to the boronic acid increases the reaction rates by several orders of magnitude. acs.org This interaction is also influenced by pH, as the more electron-rich boronate anion (formed at higher pH) exhibits faster reaction kinetics with tetrazines. acs.org This understanding of the underlying binding event allows for the rational design of highly stable and selective tetrazine reagents specifically tailored for rapid conjugation with vinylboronic acids. acs.org
Structural and Mechanistic Analysis of Binding to Carbonic Anhydrase Isozymes
Boronic acids represent a significant, though not yet exhaustively studied, class of carbonic anhydrase (CA) inhibitors. nih.gov These enzymes are involved in numerous physiological and pathological processes, making them a key target for drug design. High-resolution X-ray crystallography studies on the complex of human carbonic anhydrase II (hCA II) with vinyl and phenyl boronic acids have provided unambiguous clarification of their binding mechanism. nih.gov
The research demonstrates that boronic acids, irrespective of their specific organic scaffold (phenyl or vinyl), bind to the active site of human carbonic anhydrase. nih.gov The binding occurs through their tetrahedral anionic form. This structural insight is crucial for understanding the inhibition mechanism and serves as a foundation for the rational design of new, potent, and isozyme-specific carbonic anhydrase inhibitors. nih.gov The ability to elucidate these precise binding modes contributes significantly to the development of targeted therapeutics. nih.govnih.gov
Chemical Inhibition Mechanisms of Amyloid-beta Aggregation by Boronic Acid Derivatives
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). nih.govnih.gov Certain boronic acid compounds have emerged as promising agents to counter this process. nih.gov Research has shown that boronic acid derivatives can interfere with Aβ aggregation, reduce neuroinflammation, and mitigate neurotoxicity. nih.govresearchgate.net
Studies comparing this compound MIDA ester (TPVA) and trans-beta-styryl-boronic acid (TBSA), another name for this compound, have investigated their effects on Aβ42 aggregation. nih.govresearchgate.net Using dot-blot analysis, researchers observed that both compounds significantly inhibit Aβ42 aggregation at low concentrations (5–10 µg/mL). nih.govresearchgate.net Notably, TBSA demonstrated more potent inhibition of Aβ42 aggregation compared to its MIDA ester derivative, TPVA. researchgate.net Furthermore, TBSA showed a protective effect against Aβ42-induced cell death in mouse neuronal cell lines, a property not observed for TPVA under the same conditions. researchgate.net
The mechanism of inhibition is thought to involve the pro-electrophilic character of the boronic acid, which can engage in covalent or non-covalent interactions with the Aβ peptide. nih.govnih.gov The thioflavin-T (ThT) fluorescence assay is a common method used to evaluate the inhibitory activities of such compounds against self-mediated Aβ aggregation. nih.gov A broad range of boronic acid-containing compounds have been synthesized and shown to possess significant Aβ aggregation inhibition capabilities, with some exhibiting greater potency than the reference compound, curcumin. nih.gov
Inhibition of Aβ42 Aggregation by Boronic Acid Derivatives
| Compound | Concentration (µg/mL) | Observed Effect on Aβ42 Aggregation | Neuroprotective Effect (vs. Aβ42-induced cell death) |
|---|---|---|---|
| trans-beta-styryl-boronic acid (TBSA) | 5 | Significant Inhibition | Protective |
| trans-beta-styryl-boronic acid (TBSA) | 10 | Significant Inhibition (more potent than TPVA) | Protective |
| trans 2-phenyl vinyl-boronic acid MIDA ester (TPVA) | 5 | Significant Inhibition | Not Observed |
| trans 2-phenyl vinyl-boronic acid MIDA ester (TPVA) | 10 | Significant Inhibition | Not Observed |
This table summarizes in vitro findings on the effects of TBSA and its MIDA ester derivative (TPVA) on amyloid-beta (Aβ42) aggregation and neurotoxicity. Data is based on dot-blot analysis and neuronal cell line studies. researchgate.net
Development of Novel Reagents and Catalytic Systems Based on the Vinylboronic Acid Motif
This compound and related vinylboronic acids are versatile reagents in organic synthesis, prized for their role in forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.comthomassci.com Their utility has spurred the development of novel reagents and catalytic systems. rsc.org
A primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry for creating complex molecules from simpler precursors. sigmaaldrich.comresearchgate.net Beyond this, the compound serves as a key reagent in a variety of other transition metal-catalyzed reactions. sigmaaldrich.comthomassci.com
Catalytic Applications of this compound
| Catalyst System | Reaction Type |
|---|---|
| Palladium (Pd) | Suzuki-Miyaura Coupling Reactions |
| Palladium (Pd) | Heck-Suzuki Cascade Reaction |
| Palladium (Pd) | Cascade Cyclization |
| Rhodium (Rh) | Intramolecular Amination of Aryl Azides |
| Rhodium (Rh) | Asymmetric Addition |
| Iridium (Ir) | Diastereoselective Addition |
| Copper (Cu) | Mediated Cyanation |
This table lists various catalytic reactions where this compound is employed as a key reagent. sigmaaldrich.comthomassci.com
More recently, the vinylboronic acid (VBA) moiety has been harnessed for bioorthogonal chemistry. acs.org VBAs have been developed as efficient, hydrophilic reactants for tetrazine ligation, a reaction used for selective biomolecule modification in living cells. acs.org These reagents react rapidly and selectively, are stable in cellular environments, and can be used for protein labeling without causing significant side reactions, making them a valuable addition to the bioorthogonal toolkit. acs.org Furthermore, the vinylboronic acid motif has been incorporated into novel reagents for specialized applications, such as the synthesis of [¹⁸F]aryl boronic acid esters for use in positron emission tomography (PET) imaging via Suzuki coupling. elsevierpure.com
Emerging Concepts in Green Chemistry and Sustainable Synthesis of this compound Compounds
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing boronic acids and their derivatives. nih.gov Traditional synthesis methods often rely on stoichiometric organometallic reagents and low temperatures. nih.gov Emerging concepts aim to improve efficiency, reduce waste, and utilize less hazardous materials.
One approach is the use of more sustainable and cheaper base-metal catalytic systems, such as those employing iron, in place of precious metals like palladium. organic-chemistry.org For instance, ferric chloride has been shown to efficiently catalyze the monoborylation of alkynes to yield E-vinyl boronates with high selectivity. organic-chemistry.org
Another significant advancement is the development of one-pot, multi-component reactions, often assisted by microwave irradiation. nih.gov This methodology enhances reaction rates, often improves yields, and reduces the need for purification steps and solvent usage. A recent example demonstrated a one-pot, three-component green synthesis of complex bridgehead bicyclo[4.4.0]boron heterocycles from arylboronic acids, anthranilic acids, and salicylaldehydes in an environmentally friendly ethanol/water solvent system. nih.gov Direct C-H borylation, which functionalizes a carbon-hydrogen bond directly, represents another atom-economical strategy for synthesizing aryl and vinylboronic acids. nih.gov These methods align with the goals of sustainable chemistry by minimizing waste and energy consumption while maximizing efficiency. nih.govnih.gov
Q & A
Q. What are the common synthetic applications of trans-2-phenylvinylboronic acid in cross-coupling reactions?
trans-2-Phenylvinylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing α,β-unsaturated ketones. For example, it couples with thioesters under palladium catalysis to yield enones (e.g., (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one) with high regioselectivity . It also participates in rhodium-catalyzed intramolecular aminations and diastereoselective syntheses of amino acids . Key methodological considerations include using a 2.5:1 molar ratio of boronic acid to substrate and optimizing solvent systems (e.g., dichloromethane or water) .
Q. How is this compound structurally characterized in synthetic workflows?
Structural characterization typically employs ¹H/¹³C NMR spectroscopy to confirm the trans-configuration and monitor coupling efficiency. For instance, the vinyl proton resonance appears as a doublet at δ 7.56–7.83 ppm (J = 15.72 Hz) in CDCl₃, while carbonyl carbons are observed near δ 189–190 ppm . IR spectroscopy (e.g., C=O stretches at ~1661 cm⁻¹) and mass spectrometry (e.g., EI-MS with m/z 226 [M⁺]) further validate product identity .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in diastereoselective syntheses?
Optimization involves:
- Stoichiometric adjustments : A 2.5:1 molar ratio of boronic acid to substrate minimizes side reactions and maximizes yield (e.g., 89% in thioester couplings) .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance coupling efficiency, while aqueous systems enable greener syntheses .
- Catalyst tuning : Palladium(II) acetate with phosphine ligands improves turnover in Suzuki-Miyaura reactions, whereas rhodium catalysts favor amination pathways .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
Yield discrepancies often arise from substrate electronic effects or competing side reactions . For example, electron-deficient aryl thioesters (e.g., 2-fluorophenyl derivatives) yield >85% enones, while electron-rich substrates (e.g., p-tolyl) show lower yields (~46%) due to steric hindrance . Systematic screening of temperature (reflux vs. microwave-assisted) and catalyst loading (1–5 mol%) can mitigate these issues .
Q. What computational methods predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict regioselectivity in cross-couplings. For example, the vinylboronic acid’s LUMO energy (-1.8 eV) correlates with its electrophilic reactivity in Rh-catalyzed aminations . MD simulations further assess binding interactions with biological targets (e.g., Aβ42 aggregates in Alzheimer’s models) .
Q. How can the biological activity of this compound be evaluated in neurodegenerative disease models?
In C. elegans Aβ42-expressing models , neuroprotective effects are assessed via:
- Thioflavin-S staining to quantify amyloid plaque reduction.
- Lifespan assays to measure toxicity mitigation.
- ROS detection (e.g., using H₂DCFDA) to evaluate antioxidant capacity .
Dosage optimization (e.g., 10–100 µM) and comparative studies with boronic acid derivatives (e.g., pinacol esters) are critical for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
